molecular formula C5H2Cl3N B096486 2,4,6-Trichloropyridine CAS No. 16063-69-7

2,4,6-Trichloropyridine

Cat. No. B096486
Key on ui cas rn: 16063-69-7
M. Wt: 182.43 g/mol
InChI Key: FJNNGKMAGDPVIU-UHFFFAOYSA-N
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Patent
US05817669

Procedure details

To a mixture composed of 4-amino-2,6-dichloropyridine (5.5 g), cuprous chloride (4.4 g) and concentrated hydrochloric acid (50 ml), sodium nitrite (3.5 g) was added little by little under cooling with ice and sodium chloride. After the resultant mixture was stirred for one hour at the same temperature and for one and a half hour at a room temperature, water was added, and the mixture was extracted with chloroform. After the obtained extract was dried over anhydrous sodium sulfate, solvent was distilled off under reduced pressure to give 2,4,6-trichloropyridine (5.5 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[CH:3]=1.[ClH:10].N([O-])=O.[Na+].[Cl-].[Na+]>O>[Cl:8][C:6]1[CH:7]=[C:2]([Cl:10])[CH:3]=[C:4]([Cl:9])[N:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=CC(=NC(=C1)Cl)Cl
Step Two
Name
cuprous chloride
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added little by little
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
After the obtained extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate, solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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